3-acetyloxy-4-methoxybenzoic acid

Beschreibung

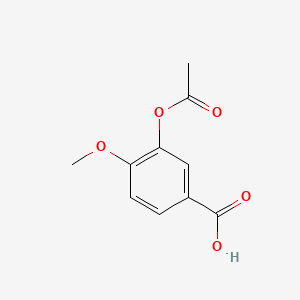

3-Acetyloxy-4-methoxybenzoic acid (IUPAC name: 4-acetoxy-3-methoxybenzoic acid) is a substituted benzoic acid derivative with a methoxy (-OCH₃) group at the para (4th) position and an acetyloxy (-OAc) group at the meta (3rd) position. Its molecular formula is C₁₀H₁₀O₅, derived from the benzoic acid core (C₇H₆O₂) modified by the addition of methoxy (C₁H₃O) and acetyloxy (C₂H₃O₂) groups. This compound is structurally related to vanillic acid (4-hydroxy-3-methoxybenzoic acid), where the hydroxyl group is replaced by an acetyloxy moiety .

Eigenschaften

CAS-Nummer |

60444-56-6 |

|---|---|

Molekularformel |

C10H10O5 |

Molekulargewicht |

210.18 g/mol |

IUPAC-Name |

3-acetyloxy-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,12,13) |

InChI-Schlüssel |

ZOIQMOPABGFDGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C(C=CC(=C1)C(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyloxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-methoxybenzoic acid and acetic acid.

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(Acetyloxy)-4-carboxybenzoic acid.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of suitable nucleophiles.

Major Products Formed

Hydrolysis: 4-Methoxybenzoic acid and acetic acid.

Oxidation: 3-(Acetyloxy)-4-carboxybenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. It can facilitate the development of novel compounds with tailored properties for specific applications.

Biology

- Antimicrobial Activity : Research indicates that 3-acetyloxy-4-methoxybenzoic acid exhibits potential antibacterial properties. Studies have shown it to be effective against various Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in inflammatory diseases.

Medicine

- Drug Development : Investigations into the compound's metabolic pathways suggest that it may function as a prodrug, which is metabolized into active therapeutic agents. This property is particularly relevant in designing drugs with improved bioavailability and efficacy.

Industry

- Specialty Chemicals : this compound is utilized in producing specialty chemicals and polymers, highlighting its versatility in industrial applications.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Antimicrobial Studies

A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Anti-inflammatory Research

In vitro studies indicated that treatment with this compound reduced pro-inflammatory cytokine production by approximately 50% at a concentration of 25 μM.

Drug Development Insights

Research has suggested that the compound can inhibit DNA gyrase and human topoisomerase IIα, which are crucial for bacterial DNA replication and cancer cell proliferation, respectively. This dual action positions it as a candidate for further drug development targeting both bacterial infections and cancer.

Wirkmechanismus

The mechanism of action of 3-acetyloxy-4-methoxybenzoic acid is primarily related to its ability to undergo hydrolysis, releasing 4-methoxybenzoic acid and acetic acid. The released 4-methoxybenzoic acid can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural analogues of 3-acetyloxy-4-methoxybenzoic acid, highlighting substituent differences, molecular formulas, and notable properties:

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Compound | Reagents | Temp (°C) | Time (hr) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4j* | DIPEA, CH₃CN | 60 | 24 | 78 | |

| 5a* | Et₃N, THF | 25 | 12 | 85 | |

| *Analogous triazine derivatives. |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst Screening : Replace DIPEA with DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Temperature Gradients : Employ stepwise heating (e.g., 50°C → 80°C) to minimize decomposition of heat-sensitive intermediates .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

- ¹H/¹³C NMR : Identify acetyl (δ ~2.1–2.3 ppm) and methoxy (δ ~3.8–4.0 ppm) groups. Carboxylic protons appear as broad peaks (δ ~12–13 ppm) .

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .

- Mass Spectrometry : ESI-MS (m/z 224.2 [M+H]⁺) for molecular weight validation .

Advanced: How can spectral data contradictions (e.g., overlapping peaks) be resolved?

Answer:

- 2D NMR (COSY, HSQC) : Differentiate overlapping methoxy and acetyl signals by correlating ¹H-¹³C couplings .

- Deuterium Exchange : Treat the compound with D₂O to suppress carboxylic proton signals and clarify adjacent peaks .

Basic: What are the stability profiles under normal laboratory conditions?

Answer:

- Stability : Stable at room temperature in dry, dark environments. Avoid prolonged exposure to >40°C or humidity .

- Incompatibilities : Reacts with strong oxidizers (e.g., HNO₃), producing CO/CO₂ .

Q. Table 2: Stability Data for Related Compounds

| Compound | Stable pH Range | Light Sensitivity | Ref |

|---|---|---|---|

| 4-Amino-3-methoxybenzoic acid | 5–8 | Moderate | |

| 3-Fluoro-4-methoxybenzoic acid | 4–9 | Low |

Advanced: How can decomposition pathways be predicted under stress conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Identify mass loss at >150°C, correlating with decarboxylation or ester cleavage .

- Forced Degradation Studies : Expose to UV light (254 nm) or H₂O₂ to simulate oxidative degradation; analyze by HPLC-MS .

Basic: What are its applications in biochemical research?

Answer:

- Metal Adsorption : Used to recover Pd(II) from mixed-metal solutions via chelation (optimized at pH 3–5) .

- Enzyme Studies : Acts as a substrate analog for carboxylase or esterase activity assays .

Advanced: How to design experiments to evaluate biological activity?

Answer:

- Structure-Activity Relationship (SAR) : Introduce fluorine (electron-withdrawing) at the 3-position to enhance binding to amyloid-beta proteins, modeled after Alzheimer’s drug intermediates .

- In Silico Docking : Use AutoDock Vina to predict interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase .

Basic: What safety protocols are recommended for handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles (CEN/EN 166 standard) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

Advanced: How to assess risks in novel synthetic routes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.